An In-depth Technical Guide to the Chemical Properties of Methyl Fucopyranoside
An In-depth Technical Guide to the Chemical Properties of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl fucopyranoside, a methylated derivative of the deoxy sugar fucose, is a crucial molecule in glycobiology and a versatile building block in synthetic carbohydrate chemistry. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for the determination of its physical constants and for key chemical transformations are provided. Furthermore, this guide elucidates the role of methyl fucopyranoside in a significant cell signaling pathway, complete with a visual representation to facilitate understanding of its biological implications. All quantitative data are presented in structured tables for ease of comparison and reference.
Physicochemical Properties
Methyl fucopyranoside exists as two anomers, the alpha (α) and beta (β) forms, which differ in the stereochemistry at the anomeric carbon (C-1). This difference in configuration significantly influences their physical properties.
General Properties
| Property | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Molecular Formula | C₇H₁₄O₅ | C₇H₁₄O₅ |
| Molecular Weight | 178.18 g/mol | 178.18 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| CAS Number | 14687-15-1 | 24332-98-7 |
Physical Constants
The melting point and specific rotation are critical parameters for identifying and characterizing the anomers of methyl fucopyranoside.
| Parameter | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| Melting Point | 153 - 160 °C | 121 - 123 °C |
| Specific Rotation [α]D | -193° to -215° (c=1 to 2 in H₂O) | +12.5° to +14.0° (c=2 in H₂O) |
Computed Properties
Computational analysis provides further insight into the molecular characteristics of methyl fucopyranoside.
| Computed Property | Value |
| XLogP3 | -1.6 |
| Topological Polar Surface Area | 79.2 Ų |
| Complexity | 151 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
Experimental Protocols: Physicochemical Characterization
Determination of Melting Point
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
Procedure:
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A small amount of the crystalline methyl fucopyranoside is finely powdered using a mortar and pestle.
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The open end of a capillary tube is pressed into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated at a rate of 10-15 °C per minute initially.
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As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[1][2][3][4][5]
Measurement of Specific Rotation
Principle: Chiral molecules, such as methyl fucopyranoside, rotate the plane of plane-polarized light. The specific rotation is a characteristic property of a chiral compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.
Apparatus:
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)
-
Volumetric flask
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Analytical balance
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Sodium lamp (for D-line at 589 nm)
Procedure:
-
A solution of methyl fucopyranoside of a known concentration (c, in g/mL) is prepared by accurately weighing the sample and dissolving it in a precise volume of distilled water in a volumetric flask.[6]
-
The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present in the light path.
-
The tube is placed in the polarimeter.
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The analyzer is rotated until the two halves of the field of view have equal intensity.
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The observed angle of rotation (α) is recorded.
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The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters.[7][8][9]
Chemical Synthesis and Reactivity
Methyl fucopyranoside serves as a versatile starting material for the synthesis of more complex fucosylated structures. Its reactivity is primarily governed by the hydroxyl groups at positions C-2, C-3, and C-4, and the anomeric methoxy (B1213986) group.
Synthesis: Fischer Glycosidation
Methyl fucopyranosides are commonly synthesized from L-fucose via the Fischer glycosidation reaction.[10][11]
Reaction: L-Fucose + Methanol (in excess) --(Acid Catalyst)--> Methyl α/β-L-fucopyranoside
Experimental Protocol:
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L-fucose is suspended in anhydrous methanol.
-
A catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or an acidic ion-exchange resin) is added.
-
The mixture is heated under reflux until the starting material is consumed (monitored by TLC). The reaction is an equilibrium process, and longer reaction times favor the formation of the more thermodynamically stable pyranose forms, with the alpha anomer often being the major product.[11]
-
The reaction is cooled and neutralized with a base (e.g., sodium carbonate or an anionic exchange resin).
-
The solvent is removed under reduced pressure.
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The resulting mixture of anomers is purified by column chromatography on silica (B1680970) gel to separate the α and β isomers.
Caption: Lectin-mediated induction of IL-8 via the p38 MAPK pathway.
Experimental Protocol for Studying Lectin-Induced Signaling:
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Cell Culture: A suitable cell line (e.g., L-132 human lung epithelial cells) is cultured under standard conditions.
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Lectin Treatment: Cells are treated with varying concentrations of the fucose-specific lectin. A control group is treated with methyl fucopyranoside prior to lectin addition to demonstrate competitive inhibition.
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Protein Extraction and Western Blotting: At different time points, cells are lysed, and protein extracts are prepared. Western blotting is performed to detect the phosphorylation (activation) of p38 MAPK and c-Jun using specific antibodies.
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RNA Extraction and RT-qPCR: Total RNA is extracted from the cells. Reverse transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA expression levels of the IL-8 gene.
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ELISA: The concentration of secreted IL-8 protein in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
Conclusion
Methyl fucopyranoside is a fundamental molecule in glycoscience with well-defined chemical and physical properties. Its straightforward synthesis and the versatile reactivity of its hydroxyl groups make it an invaluable tool for the construction of complex fucosylated oligosaccharides and glycoconjugates. Furthermore, its ability to act as a specific ligand for fucose-binding lectins allows for the detailed investigation of crucial biological signaling pathways, offering potential avenues for therapeutic intervention in inflammatory and infectious diseases. This guide provides the essential technical information for researchers and professionals working with this important carbohydrate derivative.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. athabascau.ca [athabascau.ca]
- 3. pennwest.edu [pennwest.edu]
- 4. davjalandhar.com [davjalandhar.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. iajps.com [iajps.com]
- 8. Virtual Labs [cds-iiith.vlabs.ac.in]
- 9. scribd.com [scribd.com]
- 10. Ultrasonic assisted Fischer glycosylation: generating diversity for glycochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer glycosidation - Wikipedia [en.wikipedia.org]
